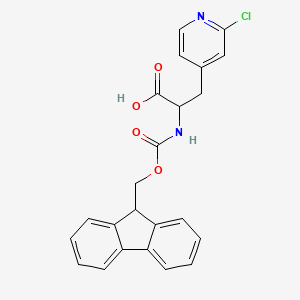

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid

Description

This compound belongs to the class of Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids, widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The structure features a 2-chloropyridin-4-yl substituent on the propanoic acid backbone, which introduces steric and electronic effects that influence reactivity and peptide chain assembly. Its design aligns with trends in medicinal chemistry for developing protease-resistant or receptor-targeting peptides .

Properties

Molecular Formula |

C23H19ClN2O4 |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

3-(2-chloropyridin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C23H19ClN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28) |

InChI Key |

QIUBOGQEEPYLOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)Cl)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid, also known as a derivative of fluorene, is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₂O₄

- Molecular Weight : 326.35 g/mol

- CAS Number : 251317-00-7

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with specific biological targets. The presence of the fluorenyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of fluorene have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antitumor Activity

Fluorene derivatives are noted for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been documented to target specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Some analogs of fluorene-based compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the fluorenyl or chloropyridine components can significantly affect biological activity. For example, altering the substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors .

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Amino Groups : Using fluorenylmethoxycarbonyl (Fmoc) chemistry to protect amino groups.

- Coupling Reactions : Employing standard peptide coupling techniques to link the chloropyridine moiety.

- Deprotection : Removing protective groups under mild acidic conditions to yield the final product.

Case Studies and Research Findings

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- The compound serves as a protecting group for amino acids in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions, making it ideal for synthesizing complex peptides.

-

Drug Development

- Its structural features allow for the modification of pharmacological properties, enhancing the efficacy and selectivity of potential drug candidates. Research indicates that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.

-

Biological Activity

- Studies have shown that this compound can modulate biological pathways, potentially influencing cancer cell proliferation and apoptosis. For example, its derivatives have been investigated for their ability to inhibit specific kinases involved in tumor growth.

Data Table: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of c-KIT kinase | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Anticancer Activity

- A study demonstrated that derivatives of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chloropyridin-4-yl)propanoic acid exhibited selective inhibition of c-KIT kinase, a target in certain leukemias. The half-maximal inhibitory concentration (IC50) values were reported to be within the low micromolar range, indicating significant potency against cancer cell lines.

-

Inhibition of Enzymatic Activity

- Research highlighted the compound's ability to inhibit falcipain 2, an important enzyme in malaria-causing Plasmodium falciparum. The selectivity was confirmed through comparative studies with human cathepsin K, showing minimal off-target effects, which is crucial for drug development aimed at reducing side effects.

-

Modulation of Inflammatory Responses

- Another study focused on the anti-inflammatory properties of this compound, revealing its capability to downregulate pro-inflammatory cytokines in vitro, providing a potential therapeutic avenue for inflammatory diseases.

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound participates in peptide bond formation via its carboxylic acid and protected amino groups. The Fmoc-protected amine reacts with activated carboxylic acids (e.g., from other amino acids) under coupling reagents like HBTU or DCC , forming stable amide bonds.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide bond formation | HBTU, DIPEA, DMF, 0°C to RT | Protected dipeptide | 70–85% |

| Deprotection | 20% piperidine/DMF, RT, 30 min | Free amine intermediate | 85–95% |

Key steps:

-

Activation : The carboxylic acid is activated using HBTU or DCC to form an intermediate reactive ester.

-

Nucleophilic attack : The amine from another amino acid attacks the activated carbonyl, releasing HOBt or DCU as byproducts.

Nucleophilic Substitution at the Chloropyridine Moiety

The 2-chloropyridin-4-yl group undergoes Suzuki-Miyaura cross-coupling and SNAr reactions , enabling structural diversification.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 60–75% |

| SNAr with amines | K₂CO₃, DMF, 60°C, 12 h | Pyridinylamine analogs | 50–65% |

Mechanistic insights:

-

Suzuki coupling : Transmetallation between palladium and boronic acid derivatives forms C–C bonds.

-

SNAr : The electron-deficient chloropyridine reacts with amines via a two-step aromatic substitution.

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), exposing the primary amine for further functionalization .

Conditions :

-

Reagent : 20% piperidine in DMF.

-

Time : 30 minutes at RT.

-

Mechanism : Base-induced β-elimination releases CO₂ and fluorenylmethyl groups.

Oxidation and Reduction Reactions

The propanoic acid backbone and aromatic systems participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of alcohol | NaIO₄, H₂O/THF | Ketone derivatives |

| Reduction of nitro groups | H₂, Pd/C, EtOH | Amine intermediates |

Purification and Analytical Data

Comparison with Similar Compounds

The following analysis compares structural analogs, physicochemical properties, toxicity, and applications of related Fmoc-protected amino acids.

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects : The 2-chloropyridine moiety in the target compound (electron-withdrawing Cl) contrasts with the electron-donating methoxy group in ’s analog, altering peptide backbone electronic environments during synthesis.

- Functional Diversity : The mercapto group () and selenadiazolyl group () enable post-synthetic modifications (e.g., disulfide bridges or fluorescent tagging), unlike the target compound’s inert chloropyridine.

Key Observations :

- The target compound’s toxicity profile is undefined in the evidence, but analogs with methyl or methoxy substituents () exhibit low acute toxicity (Category 4).

- Thiol-containing derivatives () pose higher risks (skin corrosion, organ toxicity), necessitating stricter handling than the target compound.

Preparation Methods

Fmoc Protection via Fmoc-OSu Ester Reaction

The most common and reliable method to prepare Fmoc-protected amino acids involves the reaction of the free amino acid with Fmoc-OSu in a suitable solvent system, typically aqueous-organic mixtures or organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

- Solvent: THF, DMF, or mixtures with water.

- Base: Mild bases such as sodium bicarbonate or triethylamine to deprotonate the amino group.

- Temperature: Ambient to slightly elevated (20–40 °C).

- Time: Several hours to overnight to ensure complete reaction.

Mechanism:

The nucleophilic amino group attacks the activated ester of Fmoc-OSu, forming the carbamate linkage and releasing N-hydroxysuccinimide.Outcome:

High yields (typically >80%) of the Fmoc-protected amino acid with high purity are achievable.

Alternative Synthetic Routes and Catalysis

A patent describing a related Fmoc-protected amino acid preparation (though for a different aromatic substituent) outlines an improved synthetic route that reduces steps and operational complexity:

-

- Reaction of the free amino acid (e.g., levodopa analog) with Fmoc N-hydroxysuccinimide ester to form the Fmoc acyl amino acid intermediate.

- Subsequent reaction with 2,2-dimethoxypropane in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS) in THF to form the protected amino acid derivative.

-

- Solvent: Tetrahydrofuran (THF).

- Catalyst: Pyridinium p-toluenesulfonate (0.2 molar equivalents).

- Temperature: Reflux conditions for approximately 8 hours.

- Workup: Concentration of solvent, washing with acetic acid ethyl ester and ferric chloride solution, drying, filtration, and recrystallization from ethyl acetate.

Yield:

Approximately 65% yield reported for the analogous compound.

This method emphasizes operational simplicity and fewer synthetic steps compared to traditional multi-step syntheses.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Material | Free amino acid with 2-chloropyridin-4-yl substituent | Commercially available or synthesized |

| Fmoc Reagent | Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) | Standard reagent for amino protection |

| Solvent | THF, DMF, or aqueous-organic mixtures | THF preferred for some catalytic methods |

| Base | Sodium bicarbonate, triethylamine | To deprotonate amino group |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Used in alternative synthetic route |

| Temperature | Ambient to reflux (20–80 °C) | Reflux for catalytic step |

| Reaction Time | 4–12 hours | Depends on method and scale |

| Purification | Extraction, washing, recrystallization | Ethyl acetate commonly used |

| Yield | 65–90% | Varies by method and scale |

Q & A

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form .

- Ventilation: Work in a fume hood to minimize inhalation risks (GHS H335: respiratory irritation) .

- Storage: Keep in tightly sealed containers under inert gas (e.g., argon) in cool, dry, ventilated areas away from incompatible materials like strong acids/bases .

- Spill Management: Collect spills using non-sparking tools and dispose as hazardous waste .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the 2-chloropyridin-4-yl group and Fmoc protection via H/C shifts (e.g., fluorenyl protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (LC-MS): Verify molecular weight (e.g., [M+H]+ = 467.1 Da) and detect impurities .

Advanced: How can computational methods optimize the synthesis of novel derivatives?

Answer:

- Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for coupling reactions .

- Machine Learning: Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts for regioselective modifications .

- Dynamic Reaction Monitoring: Use computational tools to simulate real-time adjustments (e.g., microwave-assisted heating) for improved yields .

Advanced: How to troubleshoot low yields in peptide coupling reactions involving this compound?

Answer:

- Coupling Reagents: Replace classical reagents (DCC/HOBt) with HATU or PyBOP for sterically hindered amines, reducing racemization .

- Solvent Optimization: Use anhydrous DMF or dichloromethane to enhance solubility of the Fmoc-protected intermediate .

- Temperature Control: Perform reactions at 0–4°C to minimize side reactions (e.g., Fmoc cleavage) .

- Workup: Precipitate the product in cold ether to remove unreacted reagents .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the Fmoc group .

- Moisture Control: Use desiccants (silica gel) in storage containers to avoid hydrolysis of the carbonate moiety .

- Inert Atmosphere: Maintain under nitrogen or argon to prevent oxidative decomposition .

Advanced: How to resolve contradictions in toxicity data across studies?

Answer:

- Batch Analysis: Compare impurity profiles (e.g., residual solvents, unreacted chloropyridine) via GC-MS to identify confounding factors .

- In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) to isolate batch-specific effects .

- Literature Cross-Validation: Reconcile GHS classifications (e.g., H302 vs. unclassified oral toxicity) by referencing synthesis protocols from independent studies .

Advanced: What strategies enhance the bioactivity of derivatives for target engagement?

Answer:

- Bioisosteric Replacement: Substitute the 2-chloropyridin-4-yl group with 3,5-difluorophenyl to improve membrane permeability .

- Protease Stability: Introduce β-branched amino acids (e.g., tert-leucine) to reduce metabolic degradation .

- Click Chemistry: Attach fluorescent tags (e.g., TAMRA) via alkyne-azide cycloaddition for cellular tracking .

Basic: What are the key steps in Fmoc deprotection during solid-phase synthesis?

Answer:

- Reagent: Use 20% piperidine in DMF (v/v) for 10–30 minutes to cleave the Fmoc group .

- Monitoring: Track deprotection via UV absorbance at 301 nm (characteristic Fmoc removal) .

- Neutralization: Rinse resin thoroughly with DMF and methanol to remove residual piperidine .

Advanced: How to design experiments assessing the compound’s interaction with biological targets?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (K) in real-time .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions over 100-ns trajectories to identify critical binding residues .

- Mutagenesis Studies: Generate point mutations (e.g., Ala-scanning) to validate computational predictions .

Advanced: What methodologies address solubility challenges in aqueous buffers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.